molecular formula C25H19F3N2O3S B2896599 3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-68-0

3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2896599
CAS No.: 1005271-68-0
M. Wt: 484.49
InChI Key: HAJUGEUHVOQGPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d]isoxazole ring, a trifluoromethyl group, and a methylthio group . These functional groups could potentially give the compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Evaluation for Stress Management

Research on hexahydropyrrolo[3,4-d]isoxazole-4,6-diones has explored their potential as anti-stress agents. These compounds, including variants synthesized through 1,3-dipolar cycloaddition processes, were evaluated for their efficacy in mitigating stress-induced behavioral alterations in animal models. The study suggests that such compounds could be foundational in developing new anti-stress medications, highlighting the therapeutic potential of complex dihydro-pyrroloisoxazole diones in neuropsychiatric disorder management (Badru, Anand, & Singh, 2012).

Material Science and Luminescence

Compounds structurally related to the query molecule have been studied for their material science applications, particularly in luminescence and electronic properties. For example, research on sulfur-bearing isoxazole and pyrazole-based ligands, which share a similar heterocyclic nature with the queried compound, explored their coordination chemistry with metals like Cu(I) and Zn(II). These studies have implications for developing new materials with potential applications in electronics and photonics, where the luminescent properties of such compounds could be particularly valuable (Urdaneta et al., 2015).

Organic Synthesis and Chemical Properties

Research into pyrrolo[3,2-b]pyrrole-1,4-diones and their derivatives has provided insights into their synthesis and chemical properties, contributing to organic chemistry's broader field. These compounds, known for their rich electron structure and potential for polymerization, have been studied for their applications in creating new polymers and materials with specific electrical and photophysical properties. Investigations into their synthesis, structural exploration, and potential applications in creating conductive materials and organic electronics underscore the versatility of such compounds in material science and engineering (Gendron et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-2-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3S/c1-34-19-13-7-15(8-14-19)21-20-22(33-30(21)18-5-3-2-4-6-18)24(32)29(23(20)31)17-11-9-16(10-12-17)25(26,27)28/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJUGEUHVOQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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